molecular formula C10H15NOS B3188672 Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- CAS No. 22876-64-8

Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]-

Cat. No.: B3188672
CAS No.: 22876-64-8
M. Wt: 197.3 g/mol
InChI Key: JDPIICVTDYJKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- is an organic compound with the molecular formula C10H15NOS It is known for its unique structure, which includes an ethanamine backbone substituted with a 4-methoxyphenylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- typically involves the reaction of 2-chloroethanamine with 4-methoxybenzyl mercaptan under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the chloroethanamine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the 4-methoxyphenylmethylthio group may enhance its binding affinity and specificity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethanamine, 2-[(4-methoxyphenyl)thio]-
  • Ethanamine, 2-methoxy-
  • Ethanamine, 2-[(4-methylphenyl)methyl]thio]-

Uniqueness

Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- is unique due to the presence of the 4-methoxyphenylmethylthio group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPIICVTDYJKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Methoxybenzyl chloride (15.6 g) was reacted with 2-aminoethanethiol (7.7 g) in methanol and sodium methoxide, to afford of 2-(4-methoxybezyl-sulfanyl)-ethylamine (1) (18.8 g). One half of this material was taken in dichloromethane (cooling bath 0° C.). Chloroacetyl chloride in the same solvent, was added slowly with stirring, followed by an equivalent of triethyl amine to produce 2-chloro N-[2-(4-methoxybenzyl-sulfanyl)-ethyl]acetamide (2) in a 94% yield. Compound 2 was reacted with an equivalent amount of 1 in refluxing acetonitrile for 6 hrs to provide N-[-2-(4-methoxy-benzylsulfanyl)-ethyl]-2-[2-(4-methoxy-benzylsulfanyl)-ethylamino]-acetamide (3) (40.4 g). Compound 3 was reduced with lithium aluminium hydride (LAH) to yield 4 in 85%.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]-
Reactant of Route 2
Reactant of Route 2
Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]-
Reactant of Route 3
Reactant of Route 3
Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]-
Reactant of Route 4
Reactant of Route 4
Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]-
Reactant of Route 5
Reactant of Route 5
Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]-
Reactant of Route 6
Reactant of Route 6
Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.